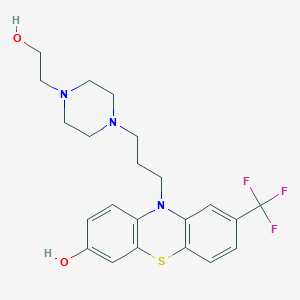

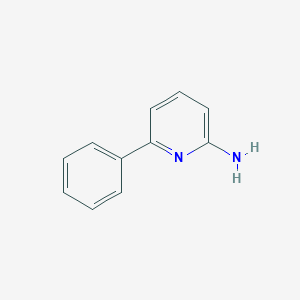

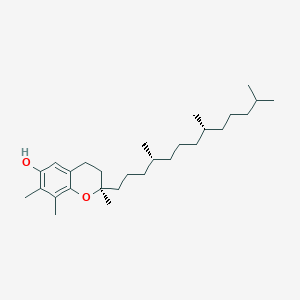

![molecular formula C24H25ClFNO3 B030177 2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride CAS No. 200006-08-2](/img/structure/B30177.png)

2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride

Overview

Description

Mechanism of Action

Target of Action

ALX 5407 hydrochloride is a selective non-transportable inhibitor of the glycine transporter GlyT1 . The primary target of ALX 5407 hydrochloride is the GlyT1 transporter , which plays a critical role in modulating glycine levels and influences the activation of NMDA glutamate receptors .

Mode of Action

ALX 5407 hydrochloride interacts with its target, the GlyT1 transporter, by irreversibly inhibiting it . This inhibition is selective, with IC50 values of 3 nM for GlyT1 compared to 100 μM for GlyT2 .

Biochemical Pathways

The inhibition of the GlyT1 transporter by ALX 5407 hydrochloride affects the glycine neurotransmission pathway . By inhibiting GlyT1, ALX 5407 hydrochloride increases the concentration of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors .

Result of Action

The result of ALX 5407 hydrochloride’s action is an increase in the activation of NMDA receptors due to the elevated glycine levels in the synaptic cleft . This can have various effects on neuronal activity, as NMDA receptors play key roles in synaptic plasticity and memory function.

Action Environment

The action of ALX 5407 hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s solubility in different solvents could impact its bioavailability and thus its efficacy

Biochemical Analysis

Biochemical Properties

ALX 5407 hydrochloride interacts with the glycine transporter GlyT1, inhibiting its function . The IC50 value for GlyT1 is 3 nM, indicating a high affinity for this transporter . It does not show significant activity at the human GlyT2 transporter or other binding sites for glycine .

Cellular Effects

The inhibition of GlyT1 by ALX 5407 hydrochloride affects the reuptake of glycine, a neurotransmitter, in neurons and glial cells . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

ALX 5407 hydrochloride exerts its effects at the molecular level by binding to GlyT1 and inhibiting its function . This prevents the reuptake of glycine, thereby modulating the activation of NMDA glutamate receptors .

Dosage Effects in Animal Models

In animal models, oral administration of ALX 5407 hydrochloride at a dose of 10 mg/kg led to a 40% increase in glycine levels in the prefrontal cortex within 60 to 90 minutes . A lower dose of 1 mg/kg resulted in only minor and non-significant increases .

Metabolic Pathways

Its primary action is on the glycine transporter GlyT1, which plays a crucial role in the regulation of glycine levels and, consequently, the activation of NMDA glutamate receptors .

Transport and Distribution

ALX 5407 hydrochloride is a non-transportable inhibitor of GlyT1 . This means that while it binds to and inhibits GlyT1, it is not itself transported by GlyT1 .

Preparation Methods

The synthesis of ALX 5407 hydrochloride involves several steps. The key synthetic route includes the reaction of 4-fluorophenylacetic acid with 4-bromobiphenyl in the presence of a base to form the intermediate compound. This intermediate is then reacted with sarcosine in the presence of a coupling agent to yield ALX 5407. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid .

Chemical Reactions Analysis

ALX 5407 hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

ALX 5407 hydrochloride has several scientific research applications:

Neuroscience: It is used as a tool to study the role of glycine transporters in the central nervous system. .

Biochemistry: ALX 5407 hydrochloride is used to study the biochemical pathways involving glycine transporters and their regulation.

Comparison with Similar Compounds

ALX 5407 hydrochloride is unique due to its high selectivity and irreversible inhibition of GlyT1. Similar compounds include:

CP-802079 hydrochloride: Another GlyT1 inhibitor with different selectivity and potency profiles.

ORG 25543 Hydrochloride: A GlyT1 inhibitor with distinct pharmacological properties.

PF-04455242 hydrochloride: A GlyT1 inhibitor used in various research studies.

These compounds differ in their selectivity, potency, and pharmacokinetic properties, making ALX 5407 hydrochloride a valuable tool in specific research contexts.

Properties

IUPAC Name |

2-[[(3R)-3-(4-fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO3.ClH/c1-26(17-24(27)28)16-15-23(20-7-11-21(25)12-8-20)29-22-13-9-19(10-14-22)18-5-3-2-4-6-18;/h2-14,23H,15-17H2,1H3,(H,27,28);1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDGSZCYSJWQEE-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](C1=CC=C(C=C1)F)OC2=CC=C(C=C2)C3=CC=CC=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582019 | |

| Record name | N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200006-08-2 | |

| Record name | N-[(3R)-3-[([1,1'-Biphenyl]-4-yl)oxy]-3-(4-fluorophenyl)propyl]-N-methylglycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 200006-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

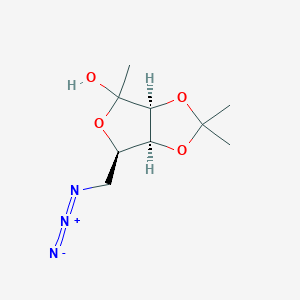

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)